5,5-Diphenylbarbituric acid

Description

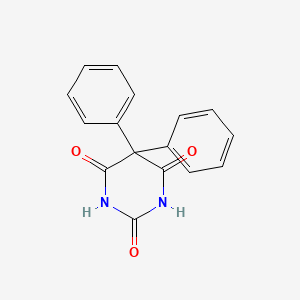

Structure

3D Structure

Properties

CAS No. |

21914-07-8 |

|---|---|

Molecular Formula |

C16H12N2O3 |

Molecular Weight |

280.28 g/mol |

IUPAC Name |

5,5-diphenyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C16H12N2O3/c19-13-16(11-7-3-1-4-8-11,12-9-5-2-6-10-12)14(20)18-15(21)17-13/h1-10H,(H2,17,18,19,20,21) |

InChI Key |

IKVPZYAOGOJTLK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2(C(=O)NC(=O)NC2=O)C3=CC=CC=C3 |

Appearance |

Solid powder |

Other CAS No. |

21914-07-8 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

64038-07-9 (mono-hydrochloride salt) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

5,5-diphenylbarbituric acid 5,5-diphenylbarbituric acid, monosodium salt |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5,5-Diphenylbarbituric Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of 5,5-Diphenylbarbituric acid. The information is curated for professionals in research, science, and drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Chemical and Physical Properties

This compound, a derivative of barbituric acid, is a synthetic compound that has been investigated for its potential pharmacological activities, particularly as an anticonvulsant.[1] Its core structure consists of a pyrimidine (B1678525) ring with two phenyl groups substituted at the 5-position.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

| Property | Value | Source |

| IUPAC Name | 5,5-diphenyl-1,3-diazinane-2,4,6-trione | [2] |

| CAS Number | 21914-07-8 | [2][3][4] |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [2][3][4] |

| Molecular Weight | 280.28 g/mol | [2][3] |

| Melting Point | 298-299 °C | [3] |

| Boiling Point | Not available | |

| Solubility | Soluble in dimethyl sulfoxide (B87167) and heated methanol. | [5] |

| pKa | Not available. For comparison, the pKa of the parent compound, barbituric acid, is 4.01.[6] |

Molecular Structure

The structure of this compound is characterized by a central barbiturate (B1230296) heterocyclic system with two phenyl rings attached to the same carbon atom (C5).

Structure of this compound

Caption: 2D representation of the this compound molecule.

Spectroscopic Data

Detailed experimental spectra for this compound are not widely available in public databases. However, based on the known structure and data from related compounds, the expected spectral characteristics are outlined below.

¹H NMR Spectroscopy (Proton NMR)

A proton NMR spectrum of this compound would be expected to show two main signals:

-

Aromatic Protons (C₆H₅): A complex multiplet in the range of 7.2-7.5 ppm, corresponding to the ten protons on the two phenyl rings.

-

Amide Protons (NH): A broad singlet corresponding to the two NH protons of the barbiturate ring. The chemical shift of this peak can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy (Carbon NMR)

The ¹³C NMR spectrum is expected to show signals corresponding to the different carbon environments in the molecule:

-

Carbonyl Carbons (C=O): Signals for the three carbonyl groups in the barbiturate ring would appear in the downfield region, typically between 150-175 ppm.

-

Aromatic Carbons (C₆H₅): Several signals in the range of 125-140 ppm for the carbons of the phenyl rings.

-

Quaternary Carbon (C5): A single signal for the carbon atom at the 5-position, bonded to the two phenyl groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by the following key absorption bands:

-

N-H Stretching: A broad band in the region of 3100-3300 cm⁻¹, corresponding to the stretching vibrations of the N-H bonds.

-

C=O Stretching: Strong absorption bands in the region of 1650-1750 cm⁻¹, characteristic of the carbonyl groups in the barbiturate ring.

-

C-H Aromatic Stretching: Bands just above 3000 cm⁻¹.

-

C=C Aromatic Stretching: Peaks in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In a mass spectrum, this compound would be expected to show a molecular ion peak (M⁺) at m/z = 280. The fragmentation pattern would likely involve the loss of one or both phenyl groups and fragmentation of the barbiturate ring.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of this compound is through a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609). The direct cyclocondensation of diphenylmalonate with urea (B33335) is generally not a viable route due to the rapid cleavage of the diphenylmalonate under the required basic conditions.

Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Methodology:

-

Preparation of Alloxan Monohydrate:

-

In a suitable reaction vessel, combine glacial acetic acid and water.

-

To this solution, add chromium trioxide and stir until dissolved.

-

Gradually add barbituric acid to the stirred solution. Alloxan monohydrate will begin to crystallize.

-

After the addition is complete, continue stirring and then cool the mixture in an ice bath.

-

Filter the crystalline product and wash with cold glacial acetic acid, followed by ether to facilitate drying.

-

-

Condensation with Benzene:

-

In a separate reaction vessel, carefully add alloxan to concentrated sulfuric acid, keeping the temperature controlled.

-

To this mixture, add benzene dropwise while maintaining a low temperature.

-

After the addition, allow the reaction to proceed at room temperature with stirring.

-

Pour the reaction mixture over crushed ice to precipitate the crude product.

-

-

Purification:

-

The crude product, which is a mixture of this compound and a byproduct, is collected by filtration.

-

Purification is achieved by repeated recrystallizations from glacial acetic acid. This compound is less soluble and will crystallize out as fine white needles.

-

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

A validated HPLC method with UV detection is available for the quantification of this compound in plasma.[7]

Methodology:

-

Column: C18 reversed-phase column.[7]

-

Mobile Phase: A mixture of 50 mM sodium acetate (B1210297) (pH 4.5) and methanol.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Injection Volume: 25 µL.[7]

-

Detection: UV detection at 215 nm.[7]

-

Quantification: The method is sensitive with a limit of quantification of 0.25 µg/mL and shows linearity in the concentration range of 0.25 to 10 µg/mL.[7]

Mechanism of Action at the GABA-A Receptor

Barbiturates, as a class of compounds, exert their effects on the central nervous system primarily through the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[7][8][9] This action enhances the inhibitory effects of GABA, leading to a decrease in neuronal excitability.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound at the GABA-A receptor.

Description of the Mechanism:

-

Binding: this compound binds to a distinct allosteric site on the GABA-A receptor, which is different from the GABA binding site.[7][8][9]

-

Modulation: This binding potentiates the effect of GABA by increasing the duration of the chloride ion channel opening when GABA is also bound.[8] At higher concentrations, barbiturates can directly open the chloride channel, even in the absence of GABA.[8]

-

Increased Chloride Influx: The prolonged opening of the channel leads to an increased influx of chloride ions (Cl⁻) into the neuron.

-

Hyperpolarization: The influx of negatively charged chloride ions causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential.

-

Inhibitory Effect: This overall increase in inhibitory neurotransmission contributes to the sedative, hypnotic, and anticonvulsant properties of barbiturates.

References

- 1. 5,5-Diphenylhydantoin(57-41-0) 1H NMR spectrum [chemicalbook.com]

- 2. This compound | C16H12N2O3 | CID 46484 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Method for the determination of this compound and its separation from 1,3-dimethoxymethyl-5,5-diphenylbarbituric acid in plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MassBank of North America [mona.fiehnlab.ucdavis.edu]

- 5. DOT Language | Graphviz [graphviz.org]

- 6. Barbituric acid - Wikipedia [en.wikipedia.org]

- 7. Barbiturates and the GABAA receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Barbiturate activation and modulation of GABA(A) receptors in neocortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Steroid and barbiturate modulation of the GABAa receptor. Possible mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5,5-Diphenylbarbituric Acid from Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathway for producing 5,5-diphenylbarbituric acid, a derivative of barbituric acid, commencing from diethyl malonate. The synthesis is a multi-step process involving the formation of a key intermediate, diethyl diphenylmalonate, followed by a cyclocondensation reaction with urea (B33335). This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and reaction mechanism.

While the direct synthesis of many barbiturates is a well-established procedure, the preparation of this compound presents unique challenges. The direct cyclocondensation of diphenylmalonate with urea is often problematic under strongly basic conditions, which can lead to cleavage of the malonate ester. Therefore, careful control of reaction conditions is paramount. The synthesis is approached in two primary stages:

-

Synthesis of Diethyl Diphenylmalonate: This intermediate is prepared by the diarylation of diethyl malonate. Traditional alkylation methods are ineffective for introducing aryl groups. Consequently, modern cross-coupling strategies, such as copper-catalyzed or palladium-catalyzed reactions, are employed.

-

Synthesis of this compound: The purified diethyl diphenylmalonate is then condensed with urea in the presence of a strong base to form the final barbiturate (B1230296) ring.

Data Presentation

The following tables summarize the key quantitative data for the materials and products involved in the synthesis of this compound from diethyl malonate.

Table 1: Properties of Key Reactants and Intermediates

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| Diethyl Malonate | C₇H₁₂O₄ | 160.17 | 199 | -50 | 1.055 |

| Iodobenzene (B50100) | C₆H₅I | 204.01 | 188 | -31 | 1.83 |

| Diethyl Phenylmalonate | C₁₃H₁₆O₄ | 236.26 | 170-172 (at 14 mmHg) | 16 | 1.095 |

| Diethyl Diphenylmalonate | C₁₉H₂₀O₄ | 312.36 | Decomposes | 59-61 | N/A |

| Urea | CH₄N₂O | 60.06 | Decomposes | 133-135 | 1.32 |

Table 2: Reaction Conditions and Expected Yields

| Reaction Stage | Key Reagents | Catalyst/Base | Solvent | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| Diphenylation of Diethyl Malonate | Diethyl malonate, Iodobenzene | CuI, 2-phenylphenol (B1666276), Cs₂CO₃ | THF | 70 | 24-48 | 60-75 |

| Condensation with Urea | Diethyl diphenylmalonate, Urea | Sodium Ethoxide | Absolute Ethanol (B145695) | 110 (reflux) | 7-12 | 40-60 |

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound from diethyl malonate.

Protocol 1: Synthesis of Diethyl Diphenylmalonate via Copper-Catalyzed Diarylation

This procedure is adapted from modern copper-catalyzed arylation methods. A two-step arylation is described.

Materials:

-

Diethyl malonate

-

Iodobenzene

-

Copper(I) iodide (CuI)

-

2-Phenylphenol

-

Cesium carbonate (Cs₂CO₃)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with hotplate

-

Separatory funnel

Procedure:

-

First Arylation:

-

To a dry round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2.5 equivalents).

-

Add anhydrous THF, followed by diethyl malonate (1.2 equivalents) and iodobenzene (1.0 equivalent).

-

Heat the reaction mixture to 70 °C and stir vigorously for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain crude diethyl phenylmalonate.

-

-

Second Arylation:

-

The crude diethyl phenylmalonate is subjected to a second arylation under similar conditions.

-

In a dry round-bottom flask under an inert atmosphere, combine the crude diethyl phenylmalonate, CuI (5 mol%), 2-phenylphenol (10 mol%), and Cs₂CO₃ (2.5 equivalents).

-

Add anhydrous THF and iodobenzene (1.0 equivalent).

-

Heat the mixture to 70 °C and stir for 24 hours.

-

Follow the same workup and purification procedure as in the first arylation.

-

The crude diethyl diphenylmalonate can be purified by column chromatography on silica (B1680970) gel.

-

Protocol 2: Synthesis of this compound via Condensation

This protocol is a general method for the synthesis of barbiturates, adapted for diethyl diphenylmalonate.

Materials:

-

Diethyl diphenylmalonate

-

Urea (dried)

-

Sodium metal

-

Absolute ethanol

-

Hydrochloric acid (concentrated)

-

Round-bottom flask

-

Reflux condenser

-

Oil bath

-

Büchner funnel

Procedure:

-

Preparation of Sodium Ethoxide:

-

In a 2-liter round-bottomed flask fitted with a reflux condenser, dissolve 11.5 g (0.5 gram-atom) of finely cut sodium in 250 mL of absolute ethanol. Exercise caution as this reaction is exothermic and produces hydrogen gas.

-

-

Condensation Reaction:

-

To the freshly prepared sodium ethoxide solution, add a solution of 156.2 g (0.5 mole) of diethyl diphenylmalonate in 250 mL of absolute ethanol.

-

Subsequently, add a solution of 30 g (0.5 mole) of dry urea in 250 mL of hot (approximately 70 °C) absolute ethanol.

-

Shake the mixture well and heat it to reflux for 7-12 hours in an oil bath maintained at 110 °C. A white solid, the sodium salt of this compound, will precipitate.

-

-

Work-up and Isolation:

-

After the reaction is complete, add 500 mL of hot (50 °C) water to dissolve the precipitate.

-

Carefully acidify the solution with concentrated hydrochloric acid until it is acidic to litmus (B1172312) paper.

-

Cool the clear solution in an ice bath overnight to facilitate the precipitation of this compound.

-

Collect the white crystalline product on a Büchner funnel, wash with 50 mL of cold water, and dry in an oven at 105–110 °C for 3-4 hours.

-

-

Purification:

-

The crude this compound can be purified by recrystallization from a suitable solvent such as glacial acetic acid or ethanol to yield fine white needles with a melting point of 290-292°C.

-

Visualizations

Synthetic Workflow

The following diagram illustrates the overall workflow for the synthesis of this compound from diethyl malonate.

Caption: Overall synthetic workflow from diethyl malonate.

Reaction Mechanism: Condensation Step

The core of the barbiturate synthesis is the condensation of the disubstituted malonate with urea. This reaction proceeds via a twofold nucleophilic acyl substitution mechanism.

Caption: Mechanism of the condensation reaction.

The Biological Frontier of 5,5-Diphenylbarbituric Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biological activities of 5,5-diphenylbarbituric acid and its derivatives. Historically, barbiturates have been a cornerstone in the management of central nervous system disorders, exhibiting a range of activities from sedation to anesthesia. The unique structural feature of a diphenyl substitution at the C-5 position of the barbituric acid scaffold confers distinct pharmacological properties, primarily notable for their anticonvulsant effects. This document summarizes the available quantitative data on the biological activity of these compounds, provides detailed experimental protocols for their evaluation, and elucidates their primary mechanism of action through the modulation of the GABA-A receptor signaling pathway.

Introduction

Barbituric acid, first synthesized in 1864, is the parent compound of a large class of drugs known as barbiturates. While barbituric acid itself is not pharmacologically active, substitutions at the C-5 position of the pyrimidine (B1678525) ring are crucial for conferring a wide spectrum of biological activities, including sedative, hypnotic, anesthetic, and anticonvulsant properties.[1][2] Among the various C-5 substituted derivatives, this compound has emerged as a compound of significant interest due to its potent anticonvulsant activity, comparable to that of phenobarbital (B1680315), but with a potentially wider safety margin due to a lack of neurotoxicity at higher doses.[3][4]

This guide aims to provide a comprehensive technical overview for researchers and professionals involved in drug discovery and development, focusing on the synthesis, biological evaluation, and mechanism of action of this compound and its derivatives.

Biological Activity: Quantitative Data

The primary and most well-documented biological activity of this compound is its anticonvulsant effect. It has been shown to be effective in preclinical models of generalized tonic-clonic seizures.[4] The following table summarizes the available quantitative data, comparing the anticonvulsant efficacy of this compound with the widely used antiepileptic drug, phenobarbital.

| Compound | Animal Model | Anticonvulsant Test | Route of Administration | ED50 (mg/kg) | Reference |

| This compound | Rat | Maximal Electroshock (MES) | Oral (gavage) | ~2-6 µg/g (brain concentration for 50-70% protection) | [4] |

| Phenobarbital | Rat | Maximal Electroshock (MES) | - | ~2-6 µg/g (brain concentration for 50-70% protection) | [4] |

Note: ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. The data for this compound is presented as the effective brain concentration associated with protection, which is directly comparable to the values for phenobarbital in the same study.[4] Large doses of diphenylbarbituric acid (up to 2,800 mg/kg) did not show signs of neurotoxicity in rats.[4]

Mechanism of Action: GABA-A Receptor Modulation

The primary mechanism of action for barbiturates, including this compound derivatives, is the potentiation of the inhibitory effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor.[5][6] GABA is the main inhibitory neurotransmitter in the central nervous system.[5] The GABA-A receptor is a ligand-gated ion channel that, upon binding of GABA, opens to allow the influx of chloride ions (Cl-) into the neuron.[5][6] This influx of negative ions hyperpolarizes the neuron, making it less likely to fire an action potential and thus reducing neuronal excitability.

Barbiturates bind to a distinct allosteric site on the GABA-A receptor, different from the GABA binding site itself.[6] This binding potentiates the effect of GABA by increasing the duration of the chloride channel opening when GABA is bound.[3] At higher concentrations, barbiturates can also directly activate the GABA-A receptor, even in the absence of GABA.[3]

Signaling Pathway of GABA-A Receptor Potentiation by this compound Derivatives

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis of this compound

This protocol is a representative method for the synthesis of the parent compound, this compound.

Materials:

-

Diethyl diphenylmalonate

-

Urea

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Hydrochloric acid

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Beakers, flasks, and other standard laboratory glassware

Procedure:

-

Preparation of Sodium Ethoxide Solution: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve sodium metal in absolute ethanol under anhydrous conditions to prepare a solution of sodium ethoxide.

-

Condensation Reaction: To the freshly prepared sodium ethoxide solution, add diethyl diphenylmalonate followed by urea.

-

Reflux: Heat the reaction mixture to reflux with constant stirring for 6-8 hours. A solid precipitate of the sodium salt of this compound should form.

-

Isolation of the Sodium Salt: After cooling, the precipitate is collected by filtration and washed with a small amount of cold ethanol.

-

Acidification: The sodium salt is then dissolved in water and the solution is acidified with hydrochloric acid until the pH is acidic, leading to the precipitation of this compound.

-

Purification: The crude product is collected by filtration, washed with water until the washings are neutral, and then dried. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Anticonvulsant Screening: Maximal Electroshock (MES) Test

The MES test is a widely used preclinical model to screen for anticonvulsant activity against generalized tonic-clonic seizures.

Materials:

-

Male albino rats or mice

-

Electroshock apparatus with corneal electrodes

-

0.9% saline solution

-

Test compound (this compound derivative)

-

Vehicle (e.g., saline, carboxymethyl cellulose)

-

Standard anticonvulsant drug (e.g., Phenytoin)

-

Animal cages

Procedure:

-

Animal Preparation: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment. Fast the animals overnight before the experiment but allow free access to water.

-

Drug Administration: Administer the test compound, vehicle (control), or standard drug orally (gavage) or intraperitoneally at a predetermined time before the induction of seizures.

-

Induction of Seizure: At the time of peak drug effect, apply a drop of saline to the corneas of the animal to ensure good electrical contact. Place the corneal electrodes on the corneas.

-

Electrical Stimulation: Deliver a supramaximal electrical stimulus (e.g., 50-60 Hz, 150 mA for 0.2 seconds in rats) to induce a maximal seizure.

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of the tonic hindlimb extension is considered as the endpoint indicating protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the percentage of protection is calculated. The ED50 value can be determined by testing a range of doses and using probit analysis.

Anticonvulsant Screening: Pentylenetetrazol (PTZ) Seizure Test

The PTZ test is used to identify compounds that can protect against clonic seizures, which are characteristic of absence seizures.

Materials:

-

Male albino mice or rats

-

Pentylenetetrazol (PTZ) solution (e.g., 85 mg/kg in saline for mice)

-

Test compound (this compound derivative)

-

Vehicle

-

Standard anticonvulsant drug (e.g., Ethosuximide)

-

Observation chambers

-

Syringes and needles

Procedure:

-

Animal Preparation and Drug Administration: Similar to the MES test.

-

Induction of Seizures: At the time of peak drug effect, administer a convulsant dose of PTZ subcutaneously or intraperitoneally.

-

Observation: Immediately place the animal in an individual observation chamber and observe for the onset and severity of seizures for a period of 30 minutes. The absence of a clonic seizure lasting for at least 5 seconds is considered the endpoint for protection.

-

Data Analysis: The number of animals protected from clonic seizures in each group is recorded, and the percentage of protection is calculated. The ED50 value can be determined from dose-response data.

Experimental Workflow for Anticonvulsant Screening

Conclusion and Future Directions

This compound and its derivatives represent a promising class of compounds with significant anticonvulsant activity. Their mechanism of action, primarily through the potentiation of GABA-A receptor-mediated inhibition, is well-established for the barbiturate class. The available data suggests that this compound itself has an efficacy comparable to phenobarbital with a potentially better safety profile.

Future research in this area should focus on the synthesis and systematic evaluation of a wider range of this compound derivatives. Structure-activity relationship (SAR) studies, guided by the introduction of various substituents on the phenyl rings and modifications at the N1 and N3 positions of the barbiturate core, could lead to the identification of novel candidates with improved potency, selectivity, and pharmacokinetic properties. Furthermore, detailed investigations into the specific interactions of these derivatives with different GABA-A receptor subunit compositions will be crucial for understanding their precise pharmacological profiles and for the rational design of next-generation antiepileptic drugs.

References

- 1. Benzothiazole incorporated barbituric acid derivatives: synthesis and anticonvulsant screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Modulation of GABAA receptor channel gating by pentobarbital - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The effects of this compound on experimental seizures in rats: correlation between plasma and brain concentrations and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. GABA - Wikipedia [en.wikipedia.org]

- 6. creative-diagnostics.com [creative-diagnostics.com]

The Dawn of a CNS Depressant: Early Research and Discovery of 5,5-Diphenylbarbituric Acid

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

The mid-20th century marked a significant era in the exploration of synthetic medicinal chemistry, particularly in the development of central nervous system (CNS) depressants. Within this landscape, the barbiturate (B1230296) class of compounds held a prominent position, with extensive research dedicated to synthesizing and evaluating new derivatives for potential therapeutic applications. This technical guide delves into the early research and discovery of a notable member of this class, 5,5-Diphenylbarbituric acid. While its initial synthesis dates back to 1935, later investigations into its pharmacological profile revealed promising anticonvulsant properties, distinguishing it from many of its sedative-hypnotic counterparts. This document provides a comprehensive overview of the foundational synthesis, initial characterization, and the subsequent early pharmacological investigations that paved the way for its further development.

I. Initial Synthesis and Characterization

The first documented synthesis of this compound was reported by S. M. McElvain in a 1935 publication in the Journal of the American Chemical Society. The established and effective method involves a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609) in the presence of a strong acid catalyst.[1] This approach circumvents the rapid cleavage of diphenylmalonate that occurs under the basic conditions typically used for other barbiturate syntheses.[1]

Experimental Protocols

The synthesis is a two-step process, beginning with the preparation of alloxan monohydrate from barbituric acid, followed by the condensation with benzene.

A. Synthesis of Alloxan Monohydrate [1]

This protocol describes the oxidation of barbituric acid to produce the key intermediate, alloxan monohydrate.

-

Materials:

-

Barbituric acid

-

Chromium trioxide

-

Glacial acetic acid

-

Water

-

-

Procedure:

-

A solution of chromium trioxide in a mixture of glacial acetic acid and water is prepared in a reaction vessel equipped with a stirrer.

-

Barbituric acid is added portion-wise to the stirred solution.

-

The reaction mixture is heated to 50°C and stirred for approximately 30 minutes, during which alloxan monohydrate crystallizes.

-

The mixture is then cooled in an ice bath to complete crystallization.

-

The crystalline product is collected by filtration, washed with cold glacial acetic acid, and then with ether to facilitate drying.

-

B. Synthesis of this compound [1]

This protocol details the condensation of alloxan with benzene to yield the final product.

-

Materials:

-

Alloxan monohydrate

-

Benzene

-

Concentrated sulfuric acid

-

-

Procedure:

-

A mixture of alloxan and benzene is prepared in a reaction vessel.

-

Concentrated sulfuric acid is added gradually to the mixture while stirring.

-

The reaction is allowed to proceed, resulting in the formation of a crude product.

-

The crude product, a mixture of this compound and a byproduct, is isolated.

-

Purification is achieved through repeated crystallizations from glacial acetic acid. This compound, being less soluble, crystallizes as fine white needles.

-

Data Presentation: Physicochemical Properties

The initial characterization of this compound focused on its fundamental physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [2] |

| Molecular Weight | 280.28 g/mol | [2] |

| Melting Point | 290-292°C | [1] |

| Appearance | Fine white needles | [1] |

II. Early Pharmacological Evaluation

While the initial 1935 publication focused on the synthesis of this compound, the general understanding at the time was that 5,5-disubstituted barbiturates possessed significant activity as CNS depressants, often exhibiting sedative and hypnotic effects.[1] However, detailed pharmacological screening of this specific compound in the immediate years following its synthesis is not well-documented in readily available literature.

It was not until several decades later that the unique pharmacological profile of this compound began to be systematically investigated. A key study published in 1975 provided a thorough evaluation of its anticonvulsant activity in rats.[3]

Experimental Protocols: Anticonvulsant Activity Assessment (1975 Study)[3]

-

Animal Model: Male albino Sprague-Dawley rats.

-

Drug Administration: this compound was administered by gavage.

-

Anticonvulsant Tests:

-

Maximum Electroshock Seizure (MES) Test: This test evaluates a drug's ability to prevent the tonic hindlimb extension phase of a maximal seizure induced by corneal electrical stimulation.

-

Pentylenetetrazol (PTZ) Seizure Test: This test assesses a drug's ability to protect against clonic seizures and death induced by the chemical convulsant pentylenetetrazol.

-

-

Bioanalytical Method: A gas-liquid chromatographic method was developed to measure the concentrations of this compound in blood plasma and brain tissue.

Data Presentation: Anticonvulsant Efficacy

The 1975 study provided quantitative data on the anticonvulsant effects of this compound.

| Test | Endpoint | Result | Reference |

| Maximum Electroshock Seizure (MES) Test | Brain Concentration for 50-70% Protection | 2 to 6 µg/g of brain | [3] |

| Pentylenetetrazol (PTZ) Seizure Test | Efficacy | Effective as an antagonist to clonic seizures and death | [3] |

| Neurotoxicity | Observation | No signs of neurotoxicity at doses up to 2,800 mg/kg | [3] |

These findings were significant as they demonstrated that this compound possessed potent anticonvulsant activity at brain concentrations comparable to the established antiepileptic drug phenobarbital, but with a notable lack of neurotoxicity at high doses.[3]

III. Visualizing the Discovery and Evaluation Workflow

The following diagrams illustrate the logical flow of the early research and discovery of this compound.

References

A Technical Guide to the Spectroscopic Characterization of 5,5-Diphenylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

5,5-Diphenylbarbituric acid is a derivative of barbituric acid with two phenyl groups substituted at the 5-position. Its chemical structure is foundational to understanding its spectroscopic properties.

IUPAC Name: 5,5-diphenyl-1,3-diazinane-2,4,6-trione Molecular Formula: C₁₆H₁₂N₂O₃ Molecular Weight: 280.28 g/mol

Data Presentation

Due to the absence of publicly available, verified spectroscopic data for this compound, the following tables are presented as templates for researchers to populate with their own experimental findings. Predicted spectral characteristics based on the structure and data from similar compounds are provided for guidance.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

| ¹H NMR (Proton) | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Phenyl Protons | 7.2 - 7.5 | Multiplet | 10H | Aromatic C-H |

| Amide Protons | ~11.0 | Singlet (broad) | 2H | N-H |

| ¹³C NMR (Carbon) | Chemical Shift (δ) ppm | Assignment |

| Carbonyl Carbons | ~170-175 | C=O |

| Quaternary Carbon | ~60-70 | C5 |

| Aromatic Carbons | ~125-140 | Phenyl C |

Note: NMR spectra should be recorded in a suitable deuterated solvent, such as DMSO-d₆, and referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.

Table 2: Infrared (IR) Spectroscopy Data (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 3100 | Strong, Broad | N-H Stretching |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| 1750 - 1680 | Strong | C=O Stretching (multiple bands) |

| 1600, 1495 | Medium | Aromatic C=C Bending |

| 750 - 700 | Strong | Monosubstituted Benzene Ring Bending |

Note: IR spectra of solid samples are typically acquired using a KBr pellet or as a thin film.

Table 3: Mass Spectrometry (MS) Data (Predicted)

| m/z Ratio | Relative Intensity (%) | Proposed Fragment |

| 280 | [M]⁺ | Molecular Ion |

| 252 | [M - CO]⁺ | |

| 224 | [M - 2CO]⁺ | |

| 103 | [C₆H₅NCO]⁺ | |

| 77 | [C₆H₅]⁺ |

Note: Mass spectra are highly dependent on the ionization technique used (e.g., Electron Ionization - EI).

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Instrumentation: A 300 MHz or higher field NMR spectrometer.

Procedure:

-

Sample Preparation: Dissolve approximately 10-20 mg of dry, purified this compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the sample.

-

Acquire a one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

-

Typical parameters: pulse angle of 45-90°, acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and performing baseline correction. Integrate the peaks in the ¹H NMR spectrum and identify the chemical shifts in both ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Procedure (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of dry this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment.

-

Sample Scan: Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[1]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electron Ionization - EI).

Procedure (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples.

-

Ionization: Volatilize the sample by heating, and then bombard it with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[2]

-

Mass Analysis: Accelerate the resulting positively charged ions and separate them based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and record the m/z ratio and relative abundance of each ion.

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion peak and interpret the fragmentation pattern to deduce the structure of the molecule.[3]

Mandatory Visualizations

Synthesis Workflow for this compound

The following diagram illustrates the synthetic pathway for this compound from diethyl diphenylmalonate and urea.

Caption: Synthesis of this compound.

Spectroscopic Analysis Workflow

This diagram outlines the logical flow of spectroscopic analysis for the characterization of a synthesized compound like this compound.

References

Unveiling the Structural Architecture of 5,5-Diphenylbarbituric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the structural characteristics of 5,5-Diphenylbarbituric acid, a member of the barbiturate (B1230296) class of compounds known for their significant effects on the central nervous system. While crystallographic data for this compound itself is not publicly available, this paper presents a detailed analysis of the closely related analogue, 5,5-Dibenzylbarbituric acid monohydrate, to offer valuable structural insights. The guide also outlines detailed experimental protocols for the synthesis of 5,5-disubstituted barbiturates and visualizes the key signaling pathway influenced by these compounds.

Core Structural Features: A Look into 5,5-Dibenzylbarbituric Acid Monohydrate

The crystal structure of 5,5-Dibenzylbarbituric acid monohydrate provides a representative model for understanding the three-dimensional arrangement of 5,5-di-aryl substituted barbiturates. The key crystallographic parameters for this analogue are summarized in the table below.

Data Presentation: Crystallographic Data

| Parameter | Value of 5,5-Dibenzylbarbituric acid monohydrate[1][2] |

| Molecular Formula | C₁₈H₁₆N₂O₃·H₂O |

| Molecular Weight | 326.34 g/mol |

| Crystal System | Monoclinic |

| Space Group | P 1 2₁/n 1 |

| Unit Cell Dimensions | a = 6.6713(8) Å, b = 15.3876(18) Å, c = 16.0725(19) Å |

| α = 90°, β = 101.162(2)°, γ = 90° | |

| Unit Cell Volume | 1618.7(3) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.339 Mg/m³ |

| Temperature | 100(2) K |

| R-factor | 0.054 |

Note: This data is for 5,5-Dibenzylbarbituric acid monohydrate and is presented as a close structural analogue in the absence of publicly available data for this compound.

The structure reveals a nearly planar pyrimidine (B1678525) ring, which is characteristic of the barbiturate core. The two benzyl (B1604629) groups are positioned at the C5 atom of this ring. In the monohydrate form, the crystal lattice is stabilized by a network of hydrogen bonds involving the barbiturate molecules and water molecules.[2]

Experimental Protocols

This section details the methodologies for the synthesis and crystallization of 5,5-disubstituted barbituric acids, as well as the standard techniques used for their structural determination.

Synthesis of 5,5-Disubstituted Barbituric Acids

The synthesis of 5,5-disubstituted barbituric acids, such as this compound, is typically achieved through a condensation reaction. A general procedure is as follows:

Materials:

-

Appropriately substituted diethyl malonate (e.g., diethyl diphenylmalonate)

-

Urea

-

Sodium ethoxide

-

Absolute ethanol (B145695)

-

Hydrochloric acid

Procedure:

-

Sodium metal is dissolved in absolute ethanol to prepare a solution of sodium ethoxide.

-

To this solution, the diethyl malonate derivative is added, followed by the addition of urea.

-

The reaction mixture is refluxed for several hours to facilitate the condensation reaction.

-

After cooling, the resulting sodium salt of the barbituric acid is precipitated.

-

The salt is then dissolved in water and acidified, typically with hydrochloric acid, to precipitate the free barbituric acid.

-

The crude product is collected by filtration, washed with water, and dried.

-

Purification is achieved by recrystallization from a suitable solvent, such as ethanol or aqueous ethanol.

This process is illustrated in the following workflow diagram:

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Keto-Enol Tautomerism in 5-Substituted Barbituric Acids

Barbituric acid, a pyrimidine (B1678525) heterocyclic compound, serves as the foundational structure for a class of drugs known as barbiturates.[1][2] While barbituric acid itself lacks pharmacological activity, its derivatives, particularly those substituted at the 5-position, exhibit a wide range of central nervous system depressant effects, including sedative, hypnotic, and anticonvulsant properties.[1][3] The biological activity and physicochemical properties of these derivatives are profoundly influenced by the substituents at the C5 position of the pyrimidine ring.[1][4] A critical aspect of their chemistry, directly impacting their behavior and function, is the phenomenon of keto-enol tautomerism.

This guide provides a detailed exploration of the keto-enol tautomerism in 5-substituted barbituric acids, presenting quantitative data, experimental methodologies, and visual diagrams to elucidate the core principles for professionals in research and drug development.

The Landscape of Tautomerism in Barbituric Acids

Tautomers are constitutional isomers of organic compounds that readily interconvert. In barbituric acid, the process primarily involves the migration of a proton between a carbon or nitrogen atom and an oxygen atom, leading to keto-enol (lactam-lactim) equilibria. The parent barbituric acid molecule can exist in several tautomeric forms, with the tri-keto form being the most stable and predominant in the gas phase, crystals, and aqueous solutions.[5][6][7]

The key tautomeric forms include:

-

Triketo form: The most common representation, with three carbonyl groups at positions 2, 4, and 6.

-

Enol forms: Where one or more carbonyl groups are converted to hydroxyl groups (enols). These can include the 2-hydroxy, 4-hydroxy, and 6-hydroxy tautomers.

For 5-monosubstituted barbituric acids, the hydrogen atom at the C5 position is acidic, allowing for tautomerization to an enol form where a double bond is formed between C4-C5 or C5-C6.[2][6] In contrast, 5,5-disubstituted derivatives lack this C5 proton, and their tautomerism is limited to the lactam-lactim forms involving the nitrogen protons.[4]

The Critical Role of the 5-Substituent

The nature of the substituent at the C5 position is the primary determinant in shifting the tautomeric equilibrium. The electronic properties of the substituent—whether it is electron-donating or electron-withdrawing—directly influence the stability of the conjugate base and the enol form.

Electron-withdrawing groups (e.g., -NO₂, -CN, -aryl) significantly increase the acidity of the C5 proton. They stabilize the resulting carbanion (enolate) and the subsequent enol tautomer through resonance and inductive effects.[8][9] This stabilization is particularly pronounced in planar enol forms, where electron density can be delocalized across the ring and the substituent.[6][8] For example, studies on 5-nitrobarbituric acid show that the electron-withdrawing nitro group stabilizes the enol form, reducing the energy gap between the keto and enol tautomers compared to the parent barbituric acid.[8]

Electron-donating groups (e.g., alkyl groups) have a less pronounced effect and generally favor the retention of the keto form.

The tautomeric equilibrium is not just a structural curiosity; it has profound implications for drug design. The keto and enol forms possess different hydrogen-bonding patterns, lipophilicity, and three-dimensional shapes, which dictate how they interact with biological targets.[9]

Caption: General keto-enol tautomeric equilibrium in 5-monosubstituted barbituric acids.

Quantitative Data on Tautomerism

Precise quantification of the tautomeric ratio can be achieved through various analytical techniques. The following tables summarize key quantitative data from the literature.

Table 1: Acidity Constants (pKa) of Barbituric Acid and Derivatives

The acidity of the C5-H proton is a direct indicator of the propensity to enolize.

| Compound | pKa | Reference |

| Barbituric Acid | 4.01 | [2] |

| 5,5-Diethylbarbituric Acid (Barbital) | 8.14 (at 15 °C) | [10] |

| 2,4,6-Trihydroxy-pyrimidine (enol form) | 3.9, 12.5 | [11] |

Note: The pKa of barbital (B3395916) reflects the acidity of the N-H protons, as there is no C5-H.

Table 2: Computational Analysis of Tautomer Stability

Computational studies, often using Density Functional Theory (DFT), provide insights into the relative energies of tautomers.

| Tautomer of Barbituric Acid | Relative Energy (kcal/mol) | Method |

| Triketo | 0.00 (most stable) | B3LYP/6-31G |

| 4-Hydroxy (enol) | 13.68 | B3LYP/6-31G |

| 2-Hydroxy (enol) | > 4-Hydroxy | B3LYP/6-31G* |

Source: Adapted from computational studies.[7] Note that substituents at the 5-position can significantly decrease the energy difference, stabilizing the enol form.[6]

Table 3: Spectroscopic Data for Tautomer Identification

Spectroscopic methods provide direct evidence for the presence and ratio of different tautomers.

| Method | Keto Form Feature | Enol Form Feature | Notes |

| ¹H NMR | Signal for C5-H (approx. 3.5 ppm in DMSO-d₆)[12] | Absence of C5-H signal; possible broad OH signal | The C5-H signal disappears upon D₂O exchange.[6] |

| ¹³C NMR | C5 signal for sp³ carbon | C5 signal for sp² carbon (downfield shift) | A clear indicator of the hybridization at C5.[13] |

| UV-Vis | Absorption at shorter wavelengths (e.g., ~271 nm) | Bathochromic shift to longer wavelengths (e.g., ~353 nm) | The conjugated π-system in the enol form absorbs at higher wavelengths.[9] |

Experimental Protocols for Tautomer Analysis

A. UV-Visible Spectrophotometry

This technique is used to quantify the ratio of tautomers in solution by exploiting their different absorption spectra.[9]

Methodology:

-

Sample Preparation: Prepare a stock solution of the 5-substituted barbituric acid in a suitable solvent (e.g., methanol, ethanol). Create a series of dilutions to establish a standard curve if desired.[14]

-

Solvent Study: To assess environmental effects, prepare solutions in a range of solvents with varying polarities (e.g., hexane, chloroform, methanol, water).[15]

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each sample over a relevant range (e.g., 210-400 nm) using a 1 cm quartz cuvette. Use the pure solvent as a blank.[9]

-

Data Analysis:

-

Identify the absorption maxima (λ_max) for the keto and enol forms. The enol form, with its extended conjugation, will typically absorb at a longer wavelength.[9]

-

The ratio of the tautomers can be estimated by comparing the absorbance at their respective λ_max values, provided their molar absorptivity coefficients are known or can be determined.

-

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for unambiguous structural elucidation of tautomers in solution.

Methodology:

-

Sample Preparation: Dissolve a precise amount of the 5-substituted barbituric acid in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in an NMR tube. DMSO is often used due to its ability to dissolve a wide range of organic compounds.[6][12]

-

¹H NMR Spectroscopy:

-

Acquire a standard ¹H NMR spectrum.

-

Identify the key signals: the proton at C5 in the keto form will appear as a characteristic singlet.[6] Protons on the substituent and the N-H protons (which may be broad) should also be assigned.

-

To confirm the C5-H assignment, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The acidic C5-H signal should exchange with deuterium (B1214612) and disappear.[6]

-

-

¹³C NMR Spectroscopy:

-

Quantitative Analysis: The relative integration of the distinct signals for the keto and enol forms in the ¹H NMR spectrum can be used to determine their molar ratio in the solution under the specific experimental conditions.

Caption: Logical flow of substituent effects on the keto-enol equilibrium.

Caption: Experimental workflow for the characterization of tautomers.

Conclusion

The keto-enol tautomerism of 5-substituted barbituric acids is a fundamental chemical property with significant consequences for their application in medicinal chemistry and drug development. While the tri-keto tautomer is generally the most stable form for the parent compound, substitution at the C5 position, particularly with electron-withdrawing groups, can dramatically shift the equilibrium to favor the enol form. This shift alters the molecule's electronic profile, solubility, and hydrogen bonding capabilities, thereby modulating its biological activity.

A thorough understanding and characterization of this tautomeric behavior, using the spectroscopic and computational methods outlined in this guide, are essential for the rational design of novel barbiturate (B1230296) derivatives with improved therapeutic profiles. By controlling the tautomeric equilibrium through strategic C5 substitution, researchers can fine-tune the physicochemical properties of these compounds to optimize their efficacy and safety.

References

- 1. mdpi.com [mdpi.com]

- 2. Barbituric acid - Wikipedia [en.wikipedia.org]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. ias.ac.in [ias.ac.in]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. thieme-connect.de [thieme-connect.de]

- 10. Barbital | C8H12N2O3 | CID 2294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. Barbituric acid(67-52-7) 1H NMR [m.chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. sciepub.com [sciepub.com]

- 15. researchgate.net [researchgate.net]

- 16. C-13 NMR spectra of barbituric acid derivatives. II - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Pharmacological Profile of 5,5-Diphenylbarbituric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,5-Diphenylbarbituric acid (DPB) is a derivative of barbituric acid with demonstrated anticonvulsant properties. As a member of the barbiturate (B1230296) class, its primary mechanism of action is believed to be the positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor. This document provides a comprehensive overview of the pharmacological profile of DPB, including its synthesis, mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key studies are provided, and all quantitative data are summarized in structured tables. Signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding. While extensive data on its anticonvulsant effects in preclinical models exist, specific quantitative metrics for receptor binding affinity and oral pharmacokinetic parameters remain to be fully elucidated in publicly available literature.

Introduction

Barbiturates are a class of central nervous system (CNS) depressants derived from barbituric acid.[1] Compounds with a 5-phenyl substituent, such as phenobarbital (B1680315), are noted for their selective anticonvulsant activity.[1] this compound, a 5,5-disubstituted barbiturate, has shown promise as a potential antiepileptic agent.[2] This technical guide consolidates the available scientific information on DPB to support further research and development efforts.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₂N₂O₃ | [3] |

| Molecular Weight | 280.28 g/mol | [3] |

| IUPAC Name | 5,5-diphenyl-1,3-diazinane-2,4,6-trione | [3] |

| CAS Number | 21914-07-8 | [3] |

| Melting Point | 290-292°C | [4] |

Synthesis

The established and effective method for the synthesis of this compound involves a Friedel-Crafts-type condensation of alloxan (B1665706) with benzene (B151609).[4] A direct cyclocondensation of diphenylmalonate with urea (B33335) is not a viable method due to the rapid cleavage of diphenylmalonate under the required basic conditions.[4]

Experimental Protocol: Synthesis of this compound

This protocol is based on the condensation of alloxan with benzene in the presence of concentrated sulfuric acid.

Materials:

-

Alloxan

-

Benzene

-

Concentrated Sulfuric Acid

-

Glacial Acetic Acid

Procedure:

-

Condense benzene with alloxan in the presence of concentrated sulfuric acid.

-

The crude product will be a mixture of this compound and a higher-melting acidic byproduct.

-

Purify the crude product by repeated crystallizations from glacial acetic acid. This compound is less soluble than the byproduct in this solvent.

-

The final product, this compound, crystallizes as fine white needles.[4]

Figure 1: Synthesis workflow for this compound.

Pharmacodynamics

Mechanism of Action

Barbiturates, including this compound, exert their effects primarily through the positive allosteric modulation of the GABA-A receptor.[5] They bind to a site on the GABA-A receptor/chloride channel complex that is distinct from the GABA and benzodiazepine (B76468) binding sites.[1] This binding enhances the action of GABA, the principal inhibitory neurotransmitter in the mammalian CNS, by increasing the duration of the chloride ion channel opening.[5][6] This influx of chloride ions leads to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.[6]

At higher concentrations, barbiturates can also directly act as agonists of the GABA-A receptor, opening the chloride channel in the absence of GABA.[5] This direct agonism is a key reason for the lower therapeutic index and higher risk of toxicity compared to benzodiazepines.[5]

Furthermore, some barbiturates have been shown to block AMPA and kainate receptors, which are subtypes of ionotropic glutamate (B1630785) receptors.[5] Glutamate is the primary excitatory neurotransmitter in the CNS. The dual action of potentiating inhibitory GABAergic transmission and inhibiting excitatory glutamatergic transmission may explain the potent CNS depressant effects of this class of drugs.[5] However, specific quantitative data on the interaction of this compound with glutamate receptors is not currently available.

Figure 2: Signaling pathway of this compound at the GABA-A receptor.

Anticonvulsant Activity

This compound has demonstrated significant anticonvulsant effects in preclinical models.

Maximal Electroshock (MES) Seizure Test: In male albino Sprague-Dawley rats, DPB was effective in the maximal electroshock test.[2] Brain concentrations associated with 50% to 70% protection in this test were in the range of 2 to 6 µg/g of brain tissue, which is comparable to the effective brain concentrations of phenobarbital in the same model.[2]

Pentylenetetrazol (PTZ)-Induced Seizure Test: DPB also acts as an antagonist to clonic seizures and death induced by pentylenetetrazol in rats.[2]

Notably, large doses of DPB (up to 2,800 mg/kg) did not produce signs of neurotoxicity in rats.[2]

| Pharmacodynamic Parameter | Species | Model | Value | Reference |

| Effective Brain Concentration | Rat | MES | 2 - 6 µg/g (for 50-70% protection) | [2] |

Pharmacokinetics

Limited pharmacokinetic data for this compound is available.

Intravenous Administration in Dogs

A study in male Beagle dogs administered an 8 mg/kg intravenous dose of DPB provided some pharmacokinetic parameters, which are summarized in Table 3.

| Pharmacokinetic Parameter | Value |

| Dose (IV) | 8 mg/kg |

| Limit of Quantification (Plasma) | 0.25 µg/mL |

| Linear Range of Calibration Curve | 0.25 - 10 µg/mL |

| Specific values for half-life, clearance, and volume of distribution were not provided in the abstract.[7] |

Oral Administration in Rats

This compound was administered by gavage to rats for anticonvulsant activity evaluation, indicating oral administration is a route of interest.[2] However, specific oral pharmacokinetic parameters such as bioavailability, Cmax, and Tmax have not been reported in the reviewed literature. It has been noted that DPB exhibits poor oral bioavailability due to its water insolubility.[8]

Analytical Methodology

A method for the measurement of this compound in plasma using high-performance liquid chromatography (HPLC) with UV detection has been described.[7]

HPLC Method Summary:

-

Column: C18 reversed-phase

-

Mobile Phase: 50 mM sodium acetate (B1210297) (pH 4.5) and methanol

-

Flow Rate: 1.0 ml/min

-

Injection Volume: 25 µL

-

Detection: UV at 215 nm[7]

Figure 3: Experimental workflow for HPLC quantification of this compound.

Experimental Protocols

Maximal Electroshock (MES) Seizure Test in Rats

This protocol is a standard method for evaluating the efficacy of anticonvulsant drugs.

Animals:

-

Male albino Sprague-Dawley rats.[2]

Drug Administration:

-

Administer this compound or vehicle control by oral gavage.[2]

Procedure:

-

At a predetermined time after drug administration, induce seizures by applying an electrical stimulus through corneal electrodes.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Protection is defined as the absence of the tonic hindlimb extension.

-

Determine the dose that protects 50% of the animals (ED50) or the effective concentration in the brain.

Pentylenetetrazol (PTZ)-Induced Seizure Test in Rats

This model is used to identify compounds that can prevent clonic seizures.

Animals:

-

Male albino Sprague-Dawley rats.[2]

Drug Administration:

-

Administer this compound or vehicle control.[2]

Procedure:

-

At a predetermined time after drug administration, administer a convulsant dose of pentylenetetrazol subcutaneously or intraperitoneally.

-

Observe the animals for a set period for the occurrence of clonic seizures and death.

-

Record the latency to the first seizure and the incidence of seizures and death.

-

Protection is defined as the absence of clonic seizures or a significant delay in their onset.

Discussion and Future Directions

This compound demonstrates clear anticonvulsant properties in established preclinical models, with a potency comparable to phenobarbital in the MES test and a favorable neurotoxicity profile at high doses.[2] Its mechanism of action is consistent with that of other barbiturates, involving the enhancement of GABAergic inhibition.

However, a significant gap in the current understanding of DPB's pharmacological profile is the lack of specific quantitative data regarding its interaction with the GABA-A receptor and other potential molecular targets. The determination of binding affinities (Ki values) and functional potencies (EC50/IC50 values) at various GABA-A receptor subunit compositions would be crucial for a more precise characterization of its mechanism of action and potential for subtype selectivity.

Furthermore, the poor oral bioavailability of DPB presents a challenge for its development as a therapeutic agent.[8] Future research should focus on detailed oral pharmacokinetic studies in relevant preclinical species to quantify its bioavailability and identify the factors limiting its absorption. Formulation strategies to enhance its solubility and oral absorption could also be explored.

References

- 1. Item - In vivo pharmacokinetic parameters. - Public Library of Science - Figshare [plos.figshare.com]

- 2. The effects of this compound on experimental seizures in rats: correlation between plasma and brain concentrations and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. d-nb.info [d-nb.info]

- 4. researchgate.net [researchgate.net]

- 5. GABAA Receptor Ligands Often Interact with Binding Sites in the Transmembrane Domain and in the Extracellular Domain—Can the Promiscuity Code Be Cracked? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Absolute bioavailability, dose proportionality, and tissue distribution of rotundic acid in rats based on validated LC-QqQ-MS/MS method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Pharmacokinetics and bioavailability of oral 5′-deoxy-5-fluorouridine in cancer patients - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Determination of 5,5-Diphenylbarbituric Acid in Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5,5-Diphenylbarbituric acid in plasma. The protocol is designed for researchers in pharmacology, drug metabolism, and pharmacokinetics (DMPK) requiring a reliable bioanalytical method. The procedure involves a straightforward sample preparation step followed by chromatographic separation on a C18 column with UV detection. The method has been validated for its specificity, linearity, sensitivity, precision, and accuracy, demonstrating its suitability for pharmacokinetic studies.[1]

Principle

This method employs reversed-phase chromatography to separate this compound from endogenous plasma components. A non-polar stationary phase (C18 column) is used with a polar mobile phase consisting of an aqueous buffer and an organic modifier. Following extraction from the plasma matrix, the sample is injected into the HPLC system. The analyte is separated based on its hydrophobicity, detected by its UV absorbance at 215 nm, and quantified by comparing its peak area to that of external standards.[1]

Materials and Reagents

-

Standards: this compound reference standard.

-

Solvents: HPLC grade Methanol, Acetonitrile (B52724).

-

Reagents: Sodium acetate (B1210297), Acetic acid (for pH adjustment), HPLC grade water.

-

Equipment:

-

HPLC system with UV-Vis detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Microcentrifuge.

-

Vortex mixer.

-

Analytical balance.

-

Calibrated pipettes.

-

Autosampler vials.

-

Experimental Protocols

-

Mobile Phase: Prepare a 50 mM sodium acetate solution. Adjust the pH to 4.5 using acetic acid. The final mobile phase is a mixture of this buffer and methanol. The exact ratio should be optimized for the specific column and system but serves as an excellent starting point.[1]

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create calibration standards ranging from 0.25 µg/mL to 10 µg/mL.[1]

-

Pipette 200 µL of plasma sample into a 1.5 mL microcentrifuge tube.

-

Add 400 µL of cold acetonitrile to precipitate plasma proteins.[2]

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the tube at 10,000 rpm for 10 minutes to pellet the precipitated proteins.[2]

-

Carefully transfer the clear supernatant to a clean autosampler vial.

-

Inject 25 µL of the supernatant into the HPLC system.[1]

The separation is achieved using a C18 reversed-phase column with a mobile phase of 50 mM sodium acetate (pH 4.5) and methanol, delivered at a flow rate of 1.0 mL/min.[1] The column effluent is monitored at a UV wavelength of 215 nm.[1]

Data and Results

The described HPLC method is specific and sensitive for the quantification of this compound in plasma.[1] Calibration curves demonstrate linearity over the specified concentration range.[1] The precision and accuracy of the method fall within the accepted limits for bioanalytical assays.[1]

| Parameter | Condition |

| Instrument | HPLC with UV Detector |

| Column | C18 Reversed-Phase |

| Mobile Phase | 50 mM Sodium Acetate (pH 4.5) and Methanol |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 25 µL |

| Detection | UV at 215 nm |

| Run Time | ~10 min (Analyte dependent) |

Data sourced from J Chromatogr B Biomed Sci Appl, 1998.[1]

| Parameter | Result |

| Linearity Range | 0.25 - 10 µg/mL |

| Limit of Quantification (LOQ) | 0.25 µg/mL |

| Intra-day Precision (% CV) | < 8.5% |

| Inter-day Precision (% CV) | < 10.5% |

| Intra-day Accuracy (% Bias) | < 7.0% |

| Inter-day Accuracy (% Bias) | < 8.0% |

Data sourced from J Chromatogr B Biomed Sci Appl, 1998.[1]

Conclusion

The presented HPLC method provides a reliable, sensitive, and accurate tool for the determination of this compound in plasma samples.[1] Its straightforward sample preparation and robust chromatographic performance make it highly suitable for routine use in pharmacokinetic and toxicological studies, supporting drug development and clinical research. The validation data confirms that the method meets the stringent requirements for bioanalytical assays.

References

Application Notes and Protocols for Gas-Liquid Chromatographic Analysis of 5,5-Diphenylbarbituric Acid in Brain Tissue

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenylbarbituric acid is a derivative of barbituric acid with potential anticonvulsant properties.[1] Accurate quantification of this compound in brain tissue is crucial for pharmacokinetic studies, drug efficacy evaluation, and understanding its distribution within the central nervous system. Gas-liquid chromatography (GLC) offers a robust and sensitive method for the analysis of barbiturates. However, due to their polarity, derivatization is often necessary to improve chromatographic performance and achieve reliable quantification.[2] This document provides a detailed protocol for the extraction and subsequent GLC analysis of this compound from brain tissue, incorporating an on-column methylation technique.

Data Presentation

The following table summarizes key quantitative parameters that can be expected from the described analytical method. These values are representative for the analysis of barbiturates and may require optimization for this compound specifically.

| Parameter | Expected Value/Range | Notes |

| Retention Time (derivatized) | Analyte-specific | To be determined experimentally. |

| Limit of Detection (LOD) | ~20 ng/mL | This is an estimated value based on similar barbiturate (B1230296) analyses and may vary.[3] |

| Limit of Quantification (LOQ) | 50 - 3200 ng/mL | This range is typical for barbiturate analysis and should be validated for this compound.[3] |

| Linearity (r²) | > 0.99 | A linear calibration curve is expected over the validated concentration range. |

| Recovery | 80 - 90% | Extraction efficiency should be determined by spiking control brain tissue with known concentrations of the analyte.[3] |

| Precision (% CV) | < 15% | Both intra- and inter-day precision should be assessed to ensure method robustness. |

Experimental Protocols

Materials and Reagents

-

This compound analytical standard

-

Internal Standard (e.g., 5-(p-methylphenyl)-5-phenylhydantoin)

-

Methanol (HPLC grade)

-

Chloroform (B151607) (HPLC grade)

-

Sodium Phosphate (B84403) Buffer (0.1 M, pH 6.8)

-

Trimethylanilinium hydroxide (B78521) (TMAH) solution (0.2 M in methanol)

-

Nitrogen gas, high purity

-

Control brain tissue (from untreated animals)

Equipment

-

Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS)

-

Fused silica (B1680970) capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness)

-

Tissue homogenizer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator)

-

Vortex mixer

-

Microsyringes

Sample Preparation: Extraction from Brain Tissue

-

Homogenization: Accurately weigh approximately 1 gram of brain tissue. Add 4 mL of cold 0.1 M sodium phosphate buffer (pH 6.8) and homogenize until a uniform consistency is achieved.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the homogenate.

-

Liquid-Liquid Extraction: Add 10 mL of chloroform to the homogenate. Vortex vigorously for 2 minutes.

-

Centrifugation: Centrifuge the mixture at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Solvent Evaporation: Carefully transfer the organic (lower) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 100 µL of methanol.

Gas-Liquid Chromatography (GLC) with On-Column Methylation

-

Derivatization (On-Column Methylation): This technique, also known as flash-heater methylation, involves the derivatization of the analyte in the heated injection port of the gas chromatograph.[4]

-

Draw 1 µL of the reconstituted sample extract into a microsyringe.

-

Draw 1 µL of the trimethylanilinium hydroxide (TMAH) solution into the same syringe.

-

-

Injection: Inject the 2 µL mixture directly into the GC injection port.

-

GLC Conditions:

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 180°C, hold for 1 minute.

-

Ramp: Increase to 280°C at a rate of 10°C/minute.

-

Final hold: Hold at 280°C for 5 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

-

Detector Temperature (FID): 300°C

-

Calibration and Quantification

-

Prepare a series of calibration standards by spiking control brain tissue homogenates with known concentrations of this compound.

-

Process the calibration standards using the same extraction and analysis protocol as the unknown samples.

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Determine the concentration of this compound in the experimental samples by interpolating their peak area ratios from the calibration curve.

Visualizations

Caption: Experimental workflow for the analysis of this compound.

Caption: Rationale for derivatization in the GLC analysis of this compound.

References

- 1. The effects of this compound on experimental seizures in rats: correlation between plasma and brain concentrations and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Barbiturate Analysis | Office of Justice Programs [ojp.gov]

- 3. Improved gas chromatography/mass spectrometry analysis of barbiturates in urine using centrifuge-based solid-phase extraction, methylation, with d5-pentobarbital as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas chromatography of barbiturates, phenolic alkaloids, and xanthine bases: flash-heater methylation by means of trimethylanilinium hydroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5,5-Diphenylbarbituric Acid in Experimental Seizure Models in Rats

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,5-Diphenylbarbituric acid is a derivative of barbituric acid that has demonstrated notable anticonvulsant properties in preclinical studies. These application notes provide a comprehensive guide for utilizing this compound in common experimental seizure models in rats, specifically the Maximal Electroshock Seizure (MES) and Pentylenetetrazol (PTZ) models. The provided protocols are based on established methodologies and are intended to assist researchers in the screening and characterization of potential antiepileptic drugs.

Mechanism of Action